2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
- This compound features a complex structure with a central core known as the 8-azabicyclo[3.2.1]octane scaffold.
- Tropane alkaloids, a family of natural products, contain this scaffold and exhibit diverse biological activities.
- Researchers worldwide have been interested in stereoselectively preparing this fundamental structure.
Preparation Methods
- Synthetic routes to construct the 8-azabicyclo[3.2.1]octane scaffold vary:
- Some approaches focus on enantioselective construction from an acyclic starting material with the necessary stereochemical information.
- Others achieve stereochemical control directly during the transformation that generates the bicyclic scaffold or through desymmetrization of achiral tropinone derivatives.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its biological properties.
Scientific Research Applications
- In chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
- In biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
- In medicine: Assess its pharmacological properties, potential therapeutic applications, and toxicity.
- In industry: Consider its use as a precursor for drug development or other fine chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, we can highlight its uniqueness based on its structural features and biological activities.
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-23(2)9-17-13(10-30-23)7-16-19-20(32-21(16)27-17)22(25-12-24-19)31-11-18(28)26-14-5-4-6-15(8-14)29-3/h4-8,12H,9-11H2,1-3H3,(H,26,28) |
InChI Key |
XROAANHENLEPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)NC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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